molecular formula C17H25NO4 B13215207 5-(N-Boc-amino)-3'-methoxypentanophenone

5-(N-Boc-amino)-3'-methoxypentanophenone

Cat. No.: B13215207
M. Wt: 307.4 g/mol
InChI Key: WAPWHLZTPPUTHF-UHFFFAOYSA-N
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Description

5-(N-Boc-amino)-3’-methoxypentanophenone is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-Boc-amino)-3’-methoxypentanophenone typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(N-Boc-amino)-3’-methoxypentanophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(N-Boc-amino)-3’-methoxypentanophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(N-Boc-amino)-3’-methoxypentanophenone primarily involves the reactivity of the Boc-protected amine group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxy group can also undergo transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    5-(N-Cbz-amino)-3’-methoxypentanophenone: Features a benzyl carbamate (Cbz) protecting group instead of Boc.

    5-(N-Fmoc-amino)-3’-methoxypentanophenone: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    5-(N-Alloc-amino)-3’-methoxypentanophenone: Uses an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

5-(N-Boc-amino)-3’-methoxypentanophenone is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile for multi-step synthetic processes.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl N-[5-(3-methoxyphenyl)-5-oxopentyl]carbamate

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-11-6-5-10-15(19)13-8-7-9-14(12-13)21-4/h7-9,12H,5-6,10-11H2,1-4H3,(H,18,20)

InChI Key

WAPWHLZTPPUTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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